molecular formula C21H20F3N5O B11335912 N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11335912
M. Wt: 415.4 g/mol
InChI Key: CLKSQSPTOKEQOS-UHFFFAOYSA-N
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Description

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring, which is further connected to a benzamide moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine core, which is then functionalized with dimethylamino and methyl groups. The next step involves the formation of the phenyl ring, which is subsequently linked to the pyrimidine core through a nucleophilic substitution reaction. Finally, the benzamide moiety with a trifluoromethyl group is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-3-(trifluoromethyl)benzamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features contribute to its high stability, specific binding affinity, and potential for diverse applications in research and industry .

Properties

Molecular Formula

C21H20F3N5O

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H20F3N5O/c1-13-25-18(12-19(26-13)29(2)3)27-16-7-9-17(10-8-16)28-20(30)14-5-4-6-15(11-14)21(22,23)24/h4-12H,1-3H3,(H,28,30)(H,25,26,27)

InChI Key

CLKSQSPTOKEQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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